

A Spectroscopic Comparison of 4-Aminoquinaldine and Its Precursors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the key intermediate **4-aminoquinaldine** with its common precursors: quinaldine, 4-chloroquinaldine, and 4-nitroquinaldine. The aim is to facilitate the identification and characterization of these compounds during synthesis and analysis. Supporting experimental data and detailed methodologies are provided for key spectroscopic techniques.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **4-aminoquinaldine** and its precursors. This data is essential for monitoring the progress of the synthesis and for the final product verification.



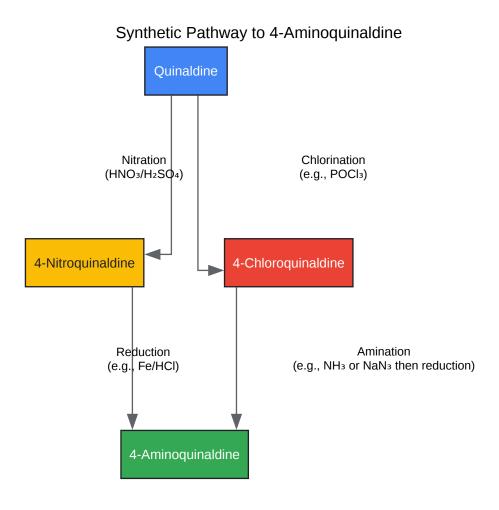
Compound	Molecular Formula	Molecular Weight (g/mol)	Mass Spectrum (m/z)	Key IR Peaks (cm ⁻¹)	Key ¹ H NMR Signals (ppm, in CDCl ₃)
Quinaldine	C10H9N	143.19	143 (M+), 142, 115[1]	3050 (Ar-H), 2920 (C-H), 1620, 1570, 1500 (C=C, C=N)	8.03 (d), 7.76 (d), 7.68 (t), 7.48 (t), 7.27 (d), 2.75 (s, 3H)[2]
4- Chloroquinald ine	C10H8CIN	177.63	177 (M+), 142, 115	3050 (Ar-H), 2925 (C-H), 1600, 1550, 1480 (C=C, C=N), 830 (C-Cl)	8.10 (d), 7.95 (d), 7.70 (t), 7.55 (t), 2.70 (s, 3H)
4- Nitroquinaldin e*	C10H8N2O2	188.18	188 (M ⁺), 172, 142, 115	3080 (Ar-H), 2930 (C-H), 1610, 1580 (C=C, C=N), **1520, 1340 (NO ₂) **	~8.3-8.5 (m), ~7.6-7.8 (m), ~2.8 (s, 3H)
4- Aminoquinald ine	C10H10N2	158.20	158 (M+), 143, 116[3]	~3400-3200 (N-H), 3050 (Ar-H), 2920 (C-H), 1625, 1570, 1510 (C=C, C=N) [4]	7.8-8.0 (m), 6.7-7.5 (m), ~4.5 (br s, 2H, NH ₂), 2.65 (s, 3H)

^{*}Note: Spectroscopic data for 4-nitroquinaldine is based on characteristic peaks observed for similar nitro-aromatic and quinoline structures, as direct comprehensive data was not readily available.

Synthetic Pathway



The synthesis of **4-aminoquinaldine** typically proceeds from quinaldine through nitration or chlorination, followed by substitution or reduction. The following diagram illustrates the common synthetic routes.



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Caption: Synthetic routes from quinaldine to **4-aminoquinaldine**.

Experimental Protocols

Below are generalized experimental protocols for the synthesis and spectroscopic characterization of **4-aminoquinaldine** and its precursors. Researchers should consult specific literature for optimized conditions.

Synthesis of 4-Nitroquinaldine (Illustrative)



- Nitration of Quinaldine: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add quinaldine while maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
- Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
- Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 4-nitroquinaldine.

Synthesis of 4-Chloroquinaldine (Illustrative)

- Chlorination of Quinaldine: A mixture of quinaldine and a chlorinating agent such as phosphorus oxychloride (POCl₃) is heated under reflux for several hours.
- After cooling, the reaction mixture is carefully poured onto crushed ice.
- The mixture is then neutralized with a base (e.g., ammonia solution) to precipitate the product.
- The crude 4-chloroquinaldine is filtered, washed with water, and purified by recrystallization or column chromatography.

Synthesis of 4-Aminoquinaldine

From 4-Nitroquinaldine (Reduction):

- Suspend 4-nitroquinaldine in a mixture of a strong acid (e.g., hydrochloric acid) and a reducing metal (e.g., iron powder).
- Heat the mixture under reflux with vigorous stirring for several hours.
- Cool the reaction mixture and make it alkaline with a base to precipitate the product.
- Filter the crude **4-aminoquinaldine**, wash with water, and purify by recrystallization.



From 4-Chloroquinaldine (Amination):

- Heat a mixture of 4-chloroquinaldine and a source of ammonia (e.g., aqueous ammonia, sodium amide) in a sealed vessel at elevated temperatures.
- Alternatively, react 4-chloroquinaldine with sodium azide to form the 4-azido intermediate, which is then reduced to 4-aminoquinaldine.
- After the reaction, cool the mixture and isolate the product by filtration.
- Purify the crude product by recrystallization.[5]

Spectroscopic Characterization

- Mass Spectrometry (MS): Mass spectra can be acquired using an electron ionization (EI) source. The molecular ion peak (M+) is a key indicator of the compound's identity.
- Infrared (IR) Spectroscopy: IR spectra can be recorded using KBr pellets or as a thin film on a suitable substrate. The functional group region is particularly important for identifying the nitro (NO₂) and amino (NH₂) groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts and coupling patterns of the aromatic and methyl protons, as well as the appearance or disappearance of the amino proton signal, are diagnostic.

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